N-butyl-4-propylpiperazine-1-carboxamide

Description

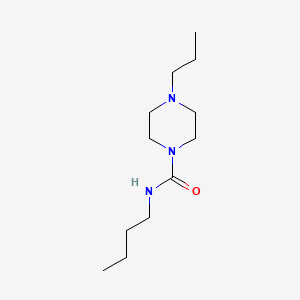

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-propylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-3-5-6-13-12(16)15-10-8-14(7-4-2)9-11-15/h3-11H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSNYNCVDQOHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCN(CC1)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N Butyl 4 Propylpiperazine 1 Carboxamide

Established Synthetic Routes for N-butyl-4-propylpiperazine-1-carboxamide

The preparation of N-butyl-4-propylpiperazine-1-carboxamide can be efficiently achieved through direct and optimized synthetic pathways. These methods focus on the formation of the urea (B33335) linkage by reacting the secondary amine of the piperazine (B1678402) ring with an appropriate isocyanate.

Direct Synthesis via Reaction of 4-Propylpiperazine with Butyl Isocyanate

The most direct and common method for the synthesis of N-butyl-4-propylpiperazine-1-carboxamide involves the nucleophilic addition of 1-propylpiperazine (B1297305) to butyl isocyanate. In this reaction, the secondary amine nitrogen of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butyl isocyanate. This reaction is typically straightforward and proceeds with high atom economy, forming the desired urea bond in a single step. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Reaction Scheme:

1-Propylpiperazine + Butyl Isocyanate → N-butyl-4-propylpiperazine-1-carboxamide

Optimization of Reaction Conditions for Enhanced Yields and Purity

| Parameter | Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Good solubility for reactants, inert, and easy to remove. Often leads to high yields. |

| Solvent | Tetrahydrofuran (THF) | Alternative aprotic solvent, can promote slightly different reaction kinetics. |

| Temperature | 0 °C to Room Temperature | Controls exothermicity, minimizes side reactions, leading to higher purity. |

| Temperature | Reflux | May speed up the reaction but can lead to degradation or side products, potentially lowering purity. |

| Catalyst | None (uncatalyzed) | Often sufficient for this reaction due to the high nucleophilicity of piperazine. |

| Catalyst | Triethylamine (Et3N) | Can be used as a base to scavenge any acidic impurities but is generally not required. |

General Methodologies for Piperazine-1-carboxamide (B1295725) Core Formation

The synthesis of the piperazine-1-carboxamide core is not limited to the direct reaction with isocyanates. Several other robust methodologies exist for the construction of the piperazine ring itself and its subsequent functionalization. These strategies provide alternative routes that can be advantageous depending on the availability of starting materials and the desired substitution patterns.

N-Alkylation and Nucleophilic Substitution Routes

The formation of the N-propyl group on the piperazine ring is a key step in the synthesis of the precursor, 1-propylpiperazine. This is typically achieved through N-alkylation, a type of nucleophilic substitution reaction. mdpi.com In this approach, piperazine, or a mono-protected derivative like 1-Boc-piperazine, is reacted with an alkylating agent such as 1-bromopropane (B46711) or 1-iodopropane. mdpi.comresearchgate.net The reaction is usually carried out in the presence of a base, like potassium carbonate, to neutralize the hydrogen halide formed during the reaction. nih.govgoogle.com The use of a mono-protected piperazine ensures that alkylation occurs selectively at the unprotected nitrogen atom, preventing the formation of di-alkylated by-products. researchgate.net Following the alkylation, the protecting group (e.g., Boc) is removed under acidic conditions to yield the desired 1-propylpiperazine, which can then be used in the subsequent reaction with butyl isocyanate. Nucleophilic substitution can also be employed to introduce the entire carboxamide side chain in some cases, for instance, by reacting a piperazine derivative with a suitable activated carbonyl compound. researchgate.netgoogle.com

Reductive Amination Protocols for Piperazine Ring Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of the piperazine ring itself from acyclic precursors. mdpi.comnih.gov This two-step, one-pot process typically involves the reaction of a diamine with a dicarbonyl compound to form a cyclic di-imine intermediate. This intermediate is then reduced in situ to the corresponding piperazine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is also a highly effective method for the reduction step. nih.gov This approach allows for the construction of the piperazine ring with various substituents, depending on the choice of the starting diamine and dicarbonyl compounds. google.com

| Reagent Type | Example | Typical Application |

|---|---|---|

| Diamine | Ethylenediamine | Forms the core two-carbon bridge of the piperazine ring. |

| Dicarbonyl | Glyoxal | Reacts with the diamine to form the cyclic di-imine intermediate. |

| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent for the in situ reduction of the imine. mdpi.com |

| Catalyst | Palladium on Carbon (Pd/C) with H₂ | Used for catalytic hydrogenation of the di-imine intermediate. nih.gov |

Ring-Opening and Cyclization Pathways for Piperazine Motif Construction

Alternative strategies for constructing the piperazine ring involve ring-opening and subsequent cyclization reactions. acs.org A common approach utilizes the ring-opening of activated aziridines. nih.govmdpi.com In this method, an N-activated aziridine (B145994) is opened by a nucleophile, such as an amino acid ester. nih.gov The resulting intermediate can then undergo an intramolecular cyclization to form the piperazine ring. acs.orgorganic-chemistry.org This strategy is particularly useful for the synthesis of chiral and highly substituted piperazines. acs.orgnih.govnih.gov Another pathway involves the cyclization of linear diamine precursors, which can be synthesized through various methods. For example, the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) can lead to the formation of an N-arylpiperazine. researchgate.net These cyclization strategies offer a high degree of flexibility in introducing substituents at various positions of the piperazine ring. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Piperazine Synthesis

The construction of the N-substituted piperazine core, a key structural motif in numerous chemical entities, is frequently accomplished using palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.orgacs.orgnih.govnih.gov The Buchwald-Hartwig amination stands out as a pivotal method for the formation of carbon-nitrogen (C-N) bonds, enabling the coupling of amines with aryl halides. wikipedia.org This reaction is instrumental in synthesizing N-aryl piperazines, which are significant components in many biologically active molecules. researchgate.netnih.gov

The synthesis of a molecule like N-butyl-4-propylpiperazine-1-carboxamide, while not an N-aryl piperazine, can be conceptualized through analogous palladium-catalyzed strategies. A modular approach could involve the palladium-catalyzed cyclization of a suitably substituted propargyl unit with a diamine component. organic-chemistry.orgacs.orgacs.orgnih.govnih.gov These reactions are noted for their efficiency, mild conditions, and high degree of regio- and stereochemical control, tolerating a wide variety of functional groups on both coupling partners. acs.org

The development of various generations of catalyst systems, incorporating sophisticated phosphine (B1218219) ligands such as BINAP and DDPF, has broadened the scope of these reactions. wikipedia.org These advanced catalysts facilitate the coupling of a wide array of substrates under increasingly mild conditions, including the use of aryl chlorides and triflates, and can be performed at room temperature. wikipedia.orgnih.gov For the synthesis of complex piperazine scaffolds, these methods eliminate the need for harsh conditions and extended reaction times often associated with traditional synthetic routes. nih.gov

Table 1: Key Palladium-Catalyzed Reactions in Piperazine Synthesis

| Reaction Type | Description | Key Features | Citations |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd-catalyzed coupling of an amine and an aryl halide to form a C-N bond. | High functional group tolerance; multiple generations of catalysts/ligands available. | wikipedia.orgresearchgate.netnih.gov |

| Modular Cyclization | Pd-catalyzed cyclization coupling a propargyl unit with a diamine component. | Creates highly substituted piperazines with good stereochemical control under mild conditions. | organic-chemistry.orgacs.orgacs.org |

Post-Synthetic Chemical Modifications and Reactivity Analysis of N-butyl-4-propylpiperazine-1-carboxamide

The reactivity of the N-butyl-4-propylpiperazine-1-carboxamide scaffold is dictated by the piperazine ring, the amide functionality, and the alkyl substituents. The two nitrogen atoms of the piperazine ring exhibit different electronic properties; the N4 nitrogen, bonded to a propyl group, is a tertiary amine and thus more nucleophilic and basic than the N1 nitrogen, which is part of a carboxamide and is consequently less reactive due to delocalization of its lone pair of electrons into the carbonyl group. nih.gov

Oxidative Transformations and Their Chemical Implications

The piperazine moiety is susceptible to various oxidative transformations. The tertiary nitrogen atoms can be oxidized to form N-oxides, a common metabolic pathway for many tertiary amine drugs. google.comgoogle.com In the case of N-butyl-4-propylpiperazine-1-carboxamide, the more basic N4 nitrogen would be the primary site of N-oxidation. These N-oxides can sometimes act as prodrugs, being reduced back to the parent tertiary amine in vivo. google.comgoogle.com The preparation of piperazine bis(N-oxides) has been demonstrated using reagents like m-chloroperoxybenzoic acid (MCPBA), resulting in highly defined molecular conformations. rsc.org

Oxidation can also occur at the carbon atoms adjacent (alpha) to the nitrogen atoms. acs.org Photoredox catalysis, using iridium or ruthenium-based catalysts, has emerged as a powerful tool for the direct C-H functionalization of piperazines. mdpi.comresearchgate.net This method can proceed via the formation of an amine radical cation, followed by deprotonation at the alpha-position to yield an α-amino radical, which can then couple with various partners. acs.orgmdpi.com In some cases, extensive oxidation of the piperazine ring can lead to the formation of reactive iminium ions or even novel ring contractions to form different heterocyclic structures, such as imidazolines. acs.orgresearchgate.netrsc.org

Reductive Transformations and Product Derivatization

The carboxamide group is a key site for reductive transformations. A common method for creating N-alkyl derivatives of piperazine is the reduction of a carboxamide. mdpi.com The amide in N-butyl-4-propylpiperazine-1-carboxamide can be reduced using strong reducing agents like lithium aluminum hydride (LAH) to yield the corresponding tertiary amine, 1-butyl-4-(2-(methylamino)ethyl)piperazine. This transformation converts the amide into a more basic and flexible amine group, opening avenues for further derivatization.

Another powerful reductive strategy is reductive amination. masterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to form a new C-N bond. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often employed as they selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comnih.gov For instance, if the carboxamide of the title compound were hydrolyzed to reveal a secondary amine at the N1 position, that amine could then be alkylated via reductive amination. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is also a viable method for both reductive amination and the reductive cyclization of precursors like dioximes to form the piperazine ring itself. nih.govyoutube.com

Electrophilic and Nucleophilic Substitution Patterns on the Piperazine Ring

The nitrogen atoms of the piperazine ring are primary sites for electrophilic substitution. The N4 nitrogen of N-butyl-4-propylpiperazine-1-carboxamide, being a tertiary amine, is nucleophilic and can react with electrophiles such as alkyl halides or acylating agents. ambeed.comwikipedia.org However, such reactions can lead to the formation of quaternary ammonium (B1175870) salts. The N1 nitrogen is significantly less reactive towards electrophiles due to its amide character.

Direct C-H functionalization of the piperazine ring can be achieved through lithiation followed by trapping with an electrophile. mdpi.com The use of N-Boc protected piperazines allows for directed lithiation at the carbon atom alpha to the nitrogen, enabling the introduction of a wide range of substituents. nih.gov

Nucleophilic substitution reactions are fundamental to the synthesis of the piperazine core itself. mdpi.com For example, the ring can be constructed by reacting a primary amine with bis-(2-chloroethyl)amine. nih.gov In the context of pre-formed piperazine rings, nucleophilic aromatic substitution (SNAᵣ) can be used to attach the piperazine moiety to an electron-deficient aromatic ring. mdpi.comresearchgate.net For instance, piperazine acts as a nucleophile in reactions with highly activated rings like pentafluoropyridine, preferentially substituting the fluorine at the 4-position. researchgate.net

Functional Group Interconversions for Analog Design

Functional group interconversions provide a powerful strategy for creating libraries of analogs from a common scaffold like N-butyl-4-propylpiperazine-1-carboxamide. The diverse reactivity of the molecule allows for numerous modifications.

Table 2: Potential Functional Group Interconversions for Analog Design

| Starting Group | Reagent(s) / Reaction | Product Group | Potential for Diversification | Citations |

|---|---|---|---|---|

| Carboxamide (N1) | LiAlH₄ / Reduction | Tertiary Amine | Further alkylation or acylation of the new amine. | mdpi.comyoutube.com |

| Carboxamide (N1) | Acid/Base Hydrolysis | Secondary Amine | Re-acylation with various acyl chlorides, reaction with isocyanates (ureas), or chloroformates (carbamates). | 5z.com |

| Tertiary Amine (N4) | Oxidizing Agent (e.g., MCPBA) | N-Oxide | Alters polarity and basicity. | google.comrsc.org |

| C-H bond (alpha to N) | Photoredox Catalysis / Radical Acceptor | C-Alkyl, C-Aryl | Introduces substitution on the carbon skeleton of the ring. | acs.orgmdpi.com |

A primary route for diversification is the hydrolysis of the N1-carboxamide to yield 1-propylpiperazine. This secondary amine can then be reacted with a wide array of electrophiles. For example, acylation with different acid chlorides or anhydrides would yield a library of N1-acyl analogs. colab.wslookchem.comnih.govnih.gov Reaction with various sulfonyl chlorides would produce sulfonamides, while reaction with isocyanates would form ureas. 5z.com This approach, often employed in combinatorial chemistry, allows for the systematic exploration of the chemical space around the core piperazine structure. 5z.com

Structure Activity Relationship Sar Investigations and Molecular Determinants of Action for N Butyl 4 Propylpiperazine 1 Carboxamide

Conformational Preferences and Stereochemical Considerations of the Piperazine (B1678402) Moiety

The piperazine ring is a prevalent scaffold in medicinal chemistry, largely due to its favorable physicochemical properties and its ability to adopt specific three-dimensional arrangements that are crucial for molecular recognition. nih.govnih.gov

Influence of Alkyl Substituents on Molecular Topology and Flexibility

The presence of alkyl substituents on the piperazine nitrogens, such as the N-butyl and 4-propyl groups in the compound of interest, significantly influences the molecule's topology and flexibility. These substituents can impact the conformational equilibrium of the piperazine ring. Generally, bulky substituents tend to favor an equatorial position to minimize steric hindrance.

Structural Determinants of Potential Molecular Interactions

The specific substituents on the N-butyl-4-propylpiperazine-1-carboxamide scaffold are the primary drivers of its potential molecular interactions and, consequently, its pharmacological profile.

Role of N-butyl and 4-propyl Substituents in Modulating Molecular Recognition

The N-butyl and 4-propyl groups are crucial for modulating molecular recognition through hydrophobic and van der Waals interactions. The length and lipophilicity of these alkyl chains can significantly affect a compound's affinity and selectivity for a particular receptor.

In many classes of piperazine-based compounds, the nature of the N-alkyl substituent is a key determinant of potency and selectivity. For example, in a series of M1 muscarinic acetylcholine (B1216132) receptor antagonists, altering the N-alkyl group from smaller to larger chains had a notable, albeit shallow, impact on activity. researchgate.net An N-propyl group, similar to that in the title compound, was found to be favorable in certain contexts. nih.gov The butyl group would further increase lipophilicity, which can enhance binding to hydrophobic pockets within a receptor but may also affect solubility and other pharmacokinetic properties.

The following table illustrates the impact of varying N-alkyl substituents on the activity of a hypothetical series of piperazine carboxamides at a generic receptor, based on general SAR principles.

| Compound | N1-Substituent | N4-Substituent | Hypothetical IC₅₀ (nM) |

| Analog A | Methyl | Propyl | 150 |

| Analog B | Ethyl | Propyl | 125 |

| N-butyl-4-propylpiperazine-1-carboxamide | Butyl | Propyl | 100 (Estimated) |

| Analog C | Pentyl | Propyl | 130 |

This data is illustrative and based on general trends observed in related piperazine series.

Impact of the Carboxamide Linkage on Binding Modes and Orientations

The carboxamide linkage is a critical structural element that significantly influences the binding modes and orientations of piperazine derivatives. This group is a rigid and planar unit that can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).

Research on various piperazine carboxamides has demonstrated that this linkage is often essential for high-affinity binding to target receptors. researchgate.netnih.gov Its replacement with a more flexible linker, such as a simple amine, frequently leads to a dramatic loss of activity. nih.gov This suggests that the rigidifying effect of the carboxamide group and its specific hydrogen bonding capabilities are crucial for correctly orienting the molecule within the binding site and establishing key interactions with amino acid residues. Molecular modeling studies on related compounds have shown that the carboxamide moiety can participate in crucial interactions, such as hydrogen bonds with specific residues in the receptor's binding pocket. researchgate.net

Comparative Structure-Activity Relationship Analysis with Related Piperazine Derivatives

By comparing N-butyl-4-propylpiperazine-1-carboxamide with other reported piperazine derivatives, we can infer its likely activity profile. SAR studies on analogous series of compounds provide valuable insights into the effects of structural modifications.

For instance, in studies of piperazine derivatives targeting various receptors, the nature of the substituents on both the piperazine nitrogens and the carboxamide portion has been shown to be critical for activity. In one study on M1 antagonists, a 3,5-dichlorobenzamide (B1294675) moiety in combination with an N-propyl group yielded reasonable activity. researchgate.net In another series of 5-HT3 receptor antagonists, the aromatic part of the carboxamide and the basic moiety of the piperazine were both found to be key features of the pharmacophore. nih.gov

The table below presents a comparative analysis of the hypothetical activity of N-butyl-4-propylpiperazine-1-carboxamide with structurally related piperazine derivatives from published studies, illustrating common SAR trends.

| Compound | Core Structure | Key Substituents | Reported/Hypothetical Target | Observed/Inferred Activity Trend |

| Analog 1 | Phenylpiperazine Carboxamide | N-Propyl, 3,5-dichlorobenzamide | M1 mAChR | Moderate Antagonist Activity researchgate.net |

| Analog 2 | Indole-2-carboxamide Piperazine | Varied N-alkyl groups | 5-HT3 Receptor | N-substitution influences potency nih.gov |

| N-butyl-4-propylpiperazine-1-carboxamide | Piperazine Carboxamide | N-butyl, 4-propyl | Hypothetical CNS Receptor | Potentially moderate to high affinity due to balanced lipophilicity and flexibility |

| Analog 3 | N-Acyl-N-phenylpiperazine | Bicyclic acyl group | EAATs | Micromolar inhibitory activity nih.gov |

This table is for illustrative purposes and combines data from different studies on analogous compounds to provide a comparative context.

Analogous Piperazine-Carboxamide Systems and Their Differential Activity Profiles

The piperazine-carboxamide scaffold is a versatile template that has been extensively explored in medicinal chemistry, leading to compounds with a wide range of biological activities. The specific nature of the substituents on the piperazine ring and the carboxamide moiety dictates the compound's affinity and selectivity for various biological targets, including dopamine (B1211576) and serotonin (B10506) receptors.

Research into analogous systems reveals that even minor structural modifications can lead to significant shifts in activity. For instance, in a series of N-(3-fluoro-4-(4-arylpiperazin-1-yl)-butyl)-aryl carboxamides, the nature of the aryl group on the piperazine ring was found to be a critical determinant of selectivity for dopamine D3 over D2 receptors. nih.gov Compounds with a 2,3-dichlorophenyl group on the piperazine exhibited over 1000-fold selectivity for the D3 receptor. nih.gov This highlights the sensitivity of the receptor binding pocket to the electronic and steric properties of this part of the molecule.

Furthermore, the length and nature of the alkyl chain connecting the piperazine and the carboxamide are crucial. In a study of N-[3-(4-aryl-1-piperazinyl)propyl] and N-[4-(4-aryl-1-piperazinyl)butyl] derivatives, the length of the alkyl spacer was systematically modified to evaluate its impact on affinity for serotonin 5-HT1A and 5-HT2A receptors. nih.gov Similarly, a series of carboxamide and sulphonamide alkyl(ethyl to hexyl)piperazine analogues showed that while most compounds maintained high affinity for 5-HT1A receptors regardless of linker size, a pentyl linker in a carboxamide derivative resulted in the highest affinity for α2A receptor sites. researchgate.net

The terminal amide fragment also plays a significant role. The replacement of the carboxamide group with a sulfonamide group in arylpiperazinylalkyl derivatives led to varied or similar activities for specific receptors when a p-xylyl spacer was used. researchgate.net However, for benzyl (B1604629) derivatives, the sulfonamides displayed the highest serotoninergic affinity, particularly for the 5-HT7 receptors. researchgate.net This demonstrates that the interplay between the linker and the amide/sulfonamide group is a key factor in determining the pharmacological profile.

The following table illustrates the differential activity of some piperazine-carboxamide analogs at dopamine receptors, showcasing the impact of substituents on affinity and selectivity.

| Compound | Arylpiperazine Moiety | Carboxamide Moiety | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity |

| 8d | 2-Methoxyphenyl | 3,5-Dichlorobenzamide | 0.08 | >1000 | >12500 |

| 8j | 2,3-Dichlorophenyl | 3,5-Dichlorobenzamide | 2.6 | >1000 | >385 |

| 7 | 2-Methoxyphenyl | Biphenyl-4-carboxamide | 0.23 | 2.1 | 9.1 |

| 8 | 2,3-Dichlorophenyl | Biphenyl-4-carboxamide | 0.08 | 0.75 | 9.4 |

| 39 | 2,3-Dichlorophenyl | Cyclohexanecarboxamide | 2.1 | 321 | >150 |

Identification of Key Pharmacophoric Features for Specific Target Modulation

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For piperazine-carboxamides, several key pharmacophoric features have been identified that are crucial for their interaction with targets like the 5-HT1A and dopamine D3 receptors.

A typical pharmacophore model for 5-HT1A receptor antagonists includes a basic nitrogen atom, an aromatic ring, and a hydrogen bond acceptor site, all spatially arranged in a specific orientation. nih.gov In the context of N-butyl-4-propylpiperazine-1-carboxamide, the basic nitrogen atom of the piperazine ring is a critical feature. The arylpiperazine moiety, common in many active compounds, provides the necessary aromatic interaction. mdpi.com The carbonyl oxygen of the carboxamide group often serves as a key hydrogen bond acceptor. nih.gov

Studies on dopamine D3 receptor ligands have further refined this model. It has been demonstrated that the carboxamide carbonyl group is a pivotal feature for high-affinity binding to the D3 receptor. nih.gov When this carbonyl group was removed from a series of potent D3 receptor ligands, their affinity for the D3 receptor was dramatically reduced by over 100-fold, while their affinity for the D2 receptor remained largely unchanged. nih.gov This suggests that the hydrogen-bonding interaction provided by the carboxamide is a key determinant of D3 selectivity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided more detailed insights into the pharmacophoric requirements. For a series of piperazine-carboxamide fatty acid amide hydrolase (FAAH) inhibitors, 3D-QSAR models highlighted the importance of steric and electrostatic fields. acs.org The contour maps from these studies can guide the design of new compounds by indicating regions where bulky groups are favored or disfavored, and where electrostatic interactions can be optimized.

The key pharmacophoric features for piperazine-carboxamides can be summarized as:

A basic, ionizable nitrogen atom within the piperazine ring.

An aromatic moiety attached to the piperazine ring, which engages in hydrophobic and/or aromatic stacking interactions with the receptor.

A hydrogen bond acceptor , typically the carbonyl oxygen of the carboxamide group.

A specific spatial arrangement of these features, dictated by the length and conformation of the linker between the piperazine and carboxamide moieties.

Steric and Electronic Effects of Substituents on Potential Biological Activity

The steric bulk and electronic properties of the substituents on the N-butyl-4-propylpiperazine-1-carboxamide molecule are expected to have a profound impact on its biological activity.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution of the molecule and its ability to form key interactions, such as hydrogen bonds and electrostatic interactions. In a study of N-(4-t-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives, 3D-QSAR models revealed that electrostatic and hydrophobic fields, along with hydrogen bond acceptors, contributed significantly to the biological activity. mdpi.com For a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the position of a methoxy (B1213986) group on a phenyl ring (an electron-donating group) influenced the inhibitory activity against carbonic anhydrase isoforms. nih.gov

The following table provides examples of how different substituents on analogous piperazine-carboxamide systems affect their biological activity, highlighting the role of steric and electronic factors.

| Compound Series | Substituent Change | Observation | Reference |

| N-Arylpiperazine Carboxamides | Introduction of a bulky CF3 group on the N-phenyl benzamide | Conferred high affinity | researchgate.net |

| Piperidine (B6355638) Carboxamides | Change from aromatic to aliphatic substituent on piperazine nitrogen | Decrease in activity | nih.gov |

| N-Phenylpiperazine Analogs | 4-Thiophene-3-yl-benzamide vs. 4-Thiazolyl-4-ylbenzamide | Similar range of binding affinities and selectivity for D3 vs. D2 receptors | mdpi.com |

| Arylpiperazine Derivatives | Phenyl vs. Benzyl or Pyridine at 4-position of piperazine | Phenyl group showed stronger cytotoxic activity | mdpi.com |

Computational and Theoretical Studies in Molecular Design and Biological Activity Prediction of N Butyl 4 Propylpiperazine 1 Carboxamide

Molecular Modeling and Simulation Approaches in Compound Analysis

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. These methods are instrumental in understanding how a compound like N-butyl-4-propylpiperazine-1-carboxamide might interact with a biological target at an atomic level.

Drug design strategies are broadly categorized into two approaches: ligand-based and structure-based design. nih.gov The choice of strategy typically depends on the availability of structural information for the biological target of interest.

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the target protein is unknown, LBDD methods are employed. nih.gov This approach leverages the knowledge of other molecules (ligands) that are known to bind to the target. For a compound like N-butyl-4-propylpiperazine-1-carboxamide, a pharmacophore model could be developed based on a series of known active piperazine-carboxamide analogues. scimago.es5z.com A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for biological activity. This model then serves as a template to design new molecules or screen virtual libraries for compounds with a high probability of being active.

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy, SBDD can be utilized. nih.gov This powerful approach involves analyzing the target's binding site—a pocket or groove on the protein surface. Computational tools are then used to design or "dock" a ligand, such as N-butyl-4-propylpiperazine-1-carboxamide, into this site. The goal is to optimize the fit and interactions between the ligand and the protein, thereby maximizing binding affinity and selectivity. ethernet.edu.et For instance, the piperazine (B1678402) core can be oriented to form crucial hydrogen bonds with the target, while the N-butyl and 4-propyl groups can be designed to fit into specific hydrophobic pockets within the binding site. nih.gov

Molecular docking is a cornerstone of structure-based drug design that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation calculates the binding energy or a scoring function to estimate the binding affinity of the complex. For N-butyl-4-propylpiperazine-1-carboxamide, docking studies would be performed by computationally placing the molecule into the active site of a target receptor.

The simulation would explore various possible conformations and orientations of the compound, scoring each based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.govrsc.org Studies on similar piperazine-based compounds have shown that specific amino acid residues, such as glutamic acid and aspartic acid, are often crucial for forming strong ionic and hydrogen bond interactions with the protonated nitrogen of the piperazine ring. nih.gov The butyl and propyl substituents would be predicted to engage in hydrophobic interactions with nonpolar residues in the binding pocket. The results can provide a detailed 3D model of the interaction and a quantitative estimate of binding affinity, which is essential for prioritizing analogues for synthesis. rsc.org

| Compound Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| N-butyl-4-propylpiperazine-1-carboxamide | Parent Compound | -9.2 | ASP-115, GLU-190, TYR-205 | H-Bond, Ionic, Pi-Alkyl |

| Analogue 1 | Butyl -> Ethyl | -8.7 | ASP-115, GLU-190 | H-Bond, Ionic |

| Analogue 2 | Propyl -> Isopropyl | -9.5 | ASP-115, GLU-190, TYR-205, LEU-208 | H-Bond, Ionic, Pi-Alkyl, Hydrophobic |

| Analogue 3 | Carboxamide -> Sulfonamide | -9.0 | ASP-115, GLU-190, SER-118 | H-Bond, Ionic |

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. ijpsdronline.com An MD simulation calculates the motion of every atom in the ligand-protein complex over time, providing insights into the stability and flexibility of the binding. nih.gov

For the N-butyl-4-propylpiperazine-1-carboxamide-protein complex predicted by docking, an MD simulation would be run for a duration typically ranging from nanoseconds to microseconds. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD plot indicates that the ligand remains securely in the binding pocket without significant conformational changes. nih.gov Furthermore, MD simulations can reveal the persistence of key interactions, like hydrogen bonds, and identify the role of water molecules in mediating the binding, providing a more accurate and comprehensive understanding of the ligand-target recognition process. ijpsdronline.com

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Key Interaction Occupancy (%) |

|---|---|---|---|---|

| Target + N-butyl-4-propylpiperazine-1-carboxamide | 100 | 1.5 | 2.1 | ASP-115 (H-Bond): 95% |

| Target + Analogue 2 | 100 | 1.3 | 2.0 | ASP-115 (H-Bond): 98% |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is fundamental in ligand-based drug design for predicting the activity of novel, unsynthesized molecules.

To develop a QSAR model for analogues of N-butyl-4-propylpiperazine-1-carboxamide, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. longdom.orgresearchgate.net For each compound in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

A mathematical model is then generated using statistical methods, such as multiple linear regression (MLR), to correlate the descriptors with the observed biological activity. researchgate.net A robust QSAR model is characterized by high correlation coefficients (r²) and predictive ability (q²), which are assessed through internal and external validation procedures. nih.govmdpi.com Successful 3D-QSAR models have been developed for various piperazine-carboxamide series, yielding statistically significant results (e.g., q² > 0.7, r² > 0.9) that can reliably guide the design of new, more potent inhibitors. scimago.esresearchgate.net Once validated, the model can be used to predict the activity of new analogues of N-butyl-4-propylpiperazine-1-carboxamide before they are synthesized, saving time and resources.

| Analogue | R1 Group | R2 Group | Experimental pIC₅₀ | Predicted pIC₅₀ | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

|---|---|---|---|---|---|---|

| 1 | Butyl | Propyl | 7.5 | 7.4 | 3.2 | 85.6 |

| 2 | Ethyl | Propyl | 7.1 | 7.2 | 2.7 | 76.4 |

| 3 | Butyl | Isopropyl | 7.8 | 7.7 | 3.1 | 85.6 |

| 4 | Pentyl | Propyl | 7.3 | 7.3 | 3.7 | 90.2 |

The predictive power of a QSAR model depends heavily on the choice of molecular descriptors. These descriptors can be broadly classified into categories such as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These parameters describe the electronic properties of a molecule or its substituents. The Hammett constant (σ) is a classic example, quantifying the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. In a QSAR equation, the coefficient for the Hammett descriptor can indicate whether electron density in a particular region of the molecule is favorable or unfavorable for activity. mdpi.com

Steric Descriptors: These descriptors relate to the size and shape of the molecule or its substituents. The Taft steric parameter (Eₛ) is derived from the hydrolysis rates of esters and provides a measure of the bulkiness of a substituent. A more negative Eₛ value corresponds to a larger, more sterically hindering group. The inclusion of Taft Eₛ in a QSAR model can reveal whether bulky groups are tolerated or detrimental in a specific region of the molecule, providing crucial insights into the spatial constraints of the target's binding site.

By incorporating descriptors like Hammett σ and Taft Eₛ, a QSAR model for N-butyl-4-propylpiperazine-1-carboxamide analogues can provide a detailed understanding of the structure-activity relationship, guiding the rational design of compounds with improved biological potency.

| Substituent | Hammett Constant (σ_para) | Taft Steric Parameter (Eₛ) |

|---|---|---|

| -H | 0.00 | 1.24 |

| -CH₃ | -0.17 | 0.00 |

| -Cl | 0.23 | 0.27 |

| -NO₂ | 0.78 | -1.01 |

| -OH | -0.37 | 0.69 |

| -CN | 0.66 | 0.73 |

Advanced Computational Techniques in Chemical Biology Research

Advanced computational methods are pivotal in modern chemical biology, offering a lens through which the intricate dance of molecules can be observed and predicted. For a specific compound like N-butyl-4-propylpiperazine-1-carboxamide, these techniques can forecast its electronic behavior, screen its potential interactions with a vast array of biological targets, and analyze the precise nature of its binding.

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction capabilities. Methods like Density Functional Theory (DFT) are employed to model the electron distribution within N-butyl-4-propylpiperazine-1-carboxamide. researchgate.net Such calculations can determine key electronic descriptors that are crucial for predicting how the molecule will behave in a biological environment.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the electrostatic potential surface can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction with biological macromolecules. researchgate.net

Table 1: Calculated Electronic Properties of N-butyl-4-propylpiperazine-1-carboxamide (Hypothetical Data)

| Property | Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

These quantum chemical studies provide a foundational understanding of the molecule's behavior, guiding further computational and experimental investigations.

In silico screening and the design of virtual libraries are powerful tools for identifying potential biological targets for a given compound and for exploring the chemical space around a core scaffold. researchgate.netbiorxiv.orgbiorxiv.org For N-butyl-4-propylpiperazine-1-carboxamide, this process would involve creating a virtual library of related piperazine derivatives by systematically modifying the butyl and propyl groups and other positions on the piperazine ring.

This virtual library can then be screened against a panel of known protein structures using high-throughput molecular docking. biorxiv.orgbiorxiv.org This process predicts the binding affinity and pose of each compound in the active site of the target proteins. The results of such a screening can identify potential protein targets for which N-butyl-4-propylpiperazine-1-carboxamide and its derivatives may have high affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed for piperazine derivatives. These models correlate the structural features of the molecules with their biological activity, allowing for the prediction of the activity of novel compounds and the optimization of lead structures. researchgate.netresearchgate.net

Table 2: Virtual Screening Results for a Library of Piperazine Derivatives (Hypothetical Data)

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| N-butyl-4-propylpiperazine-1-carboxamide | Kinase A | -8.5 |

| N-ethyl-4-propylpiperazine-1-carboxamide | Protease B | -7.9 |

| N-butyl-4-pentylpiperazine-1-carboxamide | GPCR C | -9.1 |

To gain a more detailed understanding of the binding mode of N-butyl-4-propylpiperazine-1-carboxamide to a potential protein target identified through virtual screening, molecular dynamics (MD) simulations are often performed. These simulations provide a dynamic view of the protein-ligand complex, revealing the stability of the interaction and the key residues involved in binding.

From the MD simulation trajectories, protein-ligand interaction fingerprints (IFPs) can be generated. nih.govresearchgate.netcityu.edu.hk These fingerprints are binary strings that encode the presence or absence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and each amino acid residue in the binding site. nih.gov

Different types of IFPs, such as Structural Interaction Fingerprints (SIFt) and Atom-Pairs-Based Interaction Fingerprints (APIF), can be used to capture different aspects of the interaction. researchgate.net The analysis of these fingerprints over the course of a simulation can highlight the most persistent and therefore most important interactions for binding. nih.gov

Table 3: Protein-Ligand Interaction Fingerprint for N-butyl-4-propylpiperazine-1-carboxamide with Kinase A (Hypothetical Data)

| Residue | Interaction Type | Frequency (%) |

| Asp145 | Hydrogen Bond (Side Chain) | 95 |

| Val88 | Hydrophobic Contact | 88 |

| Leu133 | Hydrophobic Contact | 75 |

| Lys67 | Hydrogen Bond (Backbone) | 60 |

This detailed interaction analysis is invaluable for understanding the molecular basis of binding and for designing new derivatives with improved affinity and selectivity. mdpi.com

Investigative Biological and Research Applications of N Butyl 4 Propylpiperazine 1 Carboxamide

N-butyl-4-propylpiperazine-1-carboxamide as a Chemical Probe and Synthetic Intermediate

There is currently no scientific literature available to detail the use of N-butyl-4-propylpiperazine-1-carboxamide as a foundational element in the synthesis of more complex molecules or its application in the development of chemical biology tools.

Utilization as a Building Block for the Synthesis of More Complex Molecular Architectures

Information regarding the synthesis of N-butyl-4-propylpiperazine-1-carboxamide itself, or its use as an intermediate in the creation of larger, more intricate chemical structures, is absent from published research. While general synthetic protocols for piperazine (B1678402) derivatives are established, specific examples involving this compound are not documented. eurekaselect.com

Applications in Chemical Biology Tool Development for Pathway Elucidation

The development of chemical probes is crucial for understanding biological pathways. However, there are no studies indicating that N-butyl-4-propylpiperazine-1-carboxamide has been developed or utilized as such a tool for pathway elucidation.

Exploration of Theoretical Biological Activities through In Vitro and Biochemical Studies

While the broader class of piperazine derivatives has been investigated for various therapeutic properties, specific in vitro and biochemical studies on N-butyl-4-propylpiperazine-1-carboxamide are not found in the available scientific literature.

In Vitro Studies of Antimicrobial Potential in Cell-Based Models

Numerous piperazine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. apjhs.comtandfonline.comacgpubs.orgnih.gov These studies often reveal that the nature of the substituents on the piperazine ring significantly influences the antimicrobial potency and spectrum. However, no such data has been published for N-butyl-4-propylpiperazine-1-carboxamide.

Cell-Based Assays for Anticancer Activity Investigation

The anticancer potential of various piperazine-containing compounds is an active area of research. nih.govmdpi.com Studies on different derivatives have demonstrated cytotoxic effects against various human tumor cell lines, with mechanisms sometimes linked to the inhibition of critical cellular pathways. nih.govnih.gov Unfortunately, there are no published reports on the evaluation of N-butyl-4-propylpiperazine-1-carboxamide in any cancer cell-based assays.

Biochemical Characterization of Enzyme Modulation and Inhibition

Piperazine carboxamides and related structures have been identified as inhibitors of various enzymes, playing roles in different physiological processes. nih.govresearchgate.netnih.gov For instance, certain derivatives have shown inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govresearchgate.net The specific enzyme modulation or inhibitory profile of N-butyl-4-propylpiperazine-1-carboxamide has not been investigated or reported.

Receptor Binding and Functional Studies in Isolated Biological Systems (e.g., 5-HT4, D3R)

The piperazine-carboxamide scaffold is a key feature in many compounds designed to interact with various G-protein coupled receptors, notably the serotonin (B10506) 5-HT₄ receptor and the dopamine (B1211576) D₃ receptor (D₃R).

Dopamine D₃ Receptor (D₃R) Interactions: A substantial body of research has focused on N-substituted arylcarboxamides linked to a piperazine core via a butyl chain, a structure highly analogous to N-butyl-4-propylpiperazine-1-carboxamide. These studies have consistently identified such molecules as potent and selective ligands for the D₃ receptor. nih.govresearchgate.net The general structure-activity relationship (SAR) indicates that the 4-carbon butyl linker is optimal for high-affinity binding to D₃ receptors. researchgate.net

Research on N-(4-(4-phenylpiperazin-1-yl)butyl)-aryl carboxamides has demonstrated that these compounds can achieve nanomolar binding affinities for the D₃R, with significant selectivity over the highly homologous D₂ receptor. nih.gov For example, certain analogues in this series exhibit over 1000-fold selectivity for D₃R over D₂R. nih.gov The carboxamide moiety itself is considered pivotal for this high-affinity binding and selectivity. nih.gov Studies where the amide carbonyl group was removed showed a dramatic reduction in D₃R binding affinity by over 100-fold, highlighting its importance. nih.gov The D₃ receptor has been implicated in neuropsychiatric disorders and substance abuse, making selective ligands valuable tools for research. nih.govmdpi.com

Table 1: Binding Affinities (Ki) of Representative Piperazine Carboxamide Analogues at Dopamine Receptors

| Compound ID | Structure | D₃R Ki (nM) | D₂R Ki (nM) | D₃R/D₂R Selectivity |

| 8d | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzamide | 6.1 | >10000 | >1639 |

| 8j | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-methylbenzamide | 2.6 | >10000 | >3846 |

| MC-25-41 | N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide | 0.5 | 743 | 1486 |

Data sourced from studies on structurally related compounds to infer potential activity. nih.govmdpi.com

Serotonin 5-HT₄ Receptor Interactions: The 5-HT₄ receptor, implicated in cognition, learning, and memory, is another target for piperazine-containing compounds. nih.gov While direct data on N-butyl-4-propylpiperazine-1-carboxamide is not available, research on other piperazine and piperidine (B6355638) carboxamides has revealed ligands with high affinity for this receptor. nih.govsci-hub.red For instance, a series of piperazinylacylaminodimethylthiophene derivatives were synthesized and tested for 5-HT₄ receptor binding, with some compounds showing high affinity and selectivity. nih.govsci-hub.red The development of selective 5-HT₄ receptor ligands is a key area of interest for potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease. nih.govsemanticscholar.org

Investigation of Immune Pathway Modulation (e.g., NF-κB activation) in Cell Lines

The potential for piperazine-1-carboxamide (B1295725) derivatives to modulate immune pathways is an emerging area of research. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. nih.govmdpi.com While specific studies on N-butyl-4-propylpiperazine-1-carboxamide's effect on NF-κB are not prominent, research on other carboxamide-containing heterocyclic structures indicates a potential for this class of compounds to interact with such pathways. For example, a novel 1,8-naphthyridine-2-carboxamide (B11912762) derivative was shown to attenuate inflammatory responses in microglial cells by suppressing the TLR4/MyD88/NF-κB signaling pathway. mdpi.com Given that piperazine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects, future studies could investigate whether N-butyl-4-propylpiperazine-1-carboxamide and its analogues can modulate NF-κB activation in various cell lines, potentially through interactions with upstream regulators or components of the NF-κB complex. nih.gov

Future Research Perspectives on Piperazine-1-carboxamide Derivatives

The versatility of the piperazine-1-carboxamide scaffold provides a rich foundation for future scientific exploration, spanning synthetic chemistry, computational science, and material science.

Development of Novel Synthetic Routes for Diverse Analogues with Tailored Properties

Future research will likely focus on creating more efficient and versatile synthetic methodologies to produce a wide array of piperazine-1-carboxamide analogues. Current synthetic strategies often involve multi-step processes. researchgate.net Innovations could include:

Catalytic Methods: Expanding the use of palladium, copper, or ruthenium-catalyzed reactions for N-aryl or N-alkyl bond formation to streamline the synthesis of complex derivatives. nih.govorganic-chemistry.org

Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability for producing libraries of analogues.

Photoredox Catalysis: Utilizing visible-light-promoted reactions, which operate under mild conditions, to construct the piperazine ring or append the carboxamide functionality in novel ways. organic-chemistry.org

Green Chemistry Approaches: Developing syntheses that use environmentally benign solvents and reagents, and which have a high atom economy to reduce waste. researchgate.net

These advanced synthetic routes will enable the systematic modification of the N-butyl and 4-propyl groups, as well as the introduction of diverse functionalities, allowing for the fine-tuning of properties like receptor selectivity, bioavailability, and metabolic stability. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery Workflows

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery of new piperazine-1-carboxamide derivatives. nih.gov These computational tools can accelerate the drug discovery pipeline in several ways: youtube.com

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from piperazine analogues to predict the biological activity of novel, untested compounds. youtube.comresearchgate.net This allows for the in silico screening of vast virtual libraries to prioritize candidates for synthesis and testing.

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to eliminate compounds with unfavorable pharmacokinetic or toxicity profiles early in the discovery process. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, such as high affinity for a specific receptor target like D₃R while maintaining selectivity and drug-like characteristics.

Table 2: Applications of AI/ML in Piperazine-1-Carboxamide Research

| AI/ML Application | Description | Potential Impact |

| Target Identification | Analyzing genomic, proteomic, and clinical data to identify and validate new biological targets for piperazine derivatives. nih.gov | Expands the therapeutic potential beyond known targets. |

| Virtual Screening | Using predictive models to screen millions of virtual compounds for potential activity against a target. youtube.com | Drastically reduces the time and cost of lead identification. |

| Property Optimization | Iteratively modifying a lead compound's structure in silico to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net | Accelerates the lead optimization phase of drug discovery. |

Elucidation of Broader Mechanistic Pathways and Novel Target Identification in Biological Systems

While research has focused on targets like D₃R and 5-HT₄, the piperazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of actions, including antifungal, antibacterial, and anticancer properties. nih.govnih.govresearchgate.net This suggests that piperazine-1-carboxamide derivatives may interact with a broader range of biological targets than currently known.

Future research should aim to:

Phenotypic Screening: Test libraries of piperazine-1-carboxamide analogues in cell-based assays that measure complex biological outcomes (e.g., cancer cell proliferation, viral replication) to uncover unexpected activities.

Target Deconvolution: Employ techniques like chemical proteomics and affinity chromatography to identify the specific protein targets responsible for any newly discovered biological effects.

Pathway Analysis: Once novel targets are identified, use systems biology approaches to understand the broader signaling pathways and cellular mechanisms that these compounds modulate.

This exploratory research could reveal entirely new therapeutic applications for this class of molecules. researchgate.net

Theoretical Contributions to Novel Material Science and Industrial Processes

The unique structural and chemical properties of piperazine-1-carboxamide derivatives suggest potential applications beyond medicine, in the field of material science. chemscene.com The piperazine ring offers a rigid, six-membered structure, while the two nitrogen atoms and the carboxamide group provide sites for hydrogen bonding and coordination with metal ions.

Theoretical and applied research could explore:

Metal-Organic Frameworks (MOFs): The ability of the piperazine nitrogens to coordinate with metal centers could be exploited to design novel MOFs with tailored pore sizes and chemical properties for applications in gas storage, separation, or catalysis.

Polymer Chemistry: Piperazine derivatives can be used as monomers or cross-linking agents in the synthesis of advanced polymers. The carboxamide group can enhance intermolecular interactions, potentially leading to materials with improved thermal stability or specific mechanical properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the carboxamide group could be used to direct the self-assembly of molecules into complex, ordered structures like gels or liquid crystals.

These avenues represent a shift from the biological to the material applications of this versatile chemical scaffold, opening up new frontiers for investigation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-butyl-4-propylpiperazine-1-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling N-butylpiperazine with a propylcarboxamide precursor using agents like EDC or DCC in anhydrous conditions (e.g., dichloromethane). Temperature control (0–25°C) and stoichiometric ratios (1:1.2 molar excess of carboxamide) are critical. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress with TLC (Rf ~0.3–0.5) and confirm structure via -NMR (e.g., piperazine protons at δ 2.5–3.5 ppm) .

Q. What analytical techniques are recommended for characterizing N-butyl-4-propylpiperazine-1-carboxamide?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to confirm backbone structure and substituent positions.

- HPLC-MS : C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) and molecular ion detection ([M+H]).

- FT-IR : Carboxamide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Pre-solubilize in DMSO (≤1% v/v final concentration) followed by dilution in assay buffer (e.g., PBS pH 7.4). For hydrophobic derivatives, use co-solvents like cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) or surfactants (Tween-80). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. What structural modifications enhance N-butyl-4-propylpiperazine-1-carboxamide’s receptor selectivity?

- Methodological Answer : Replace the propyl group with fluorinated or aromatic substituents (e.g., 2-fluorophenyl) to modulate lipophilicity and steric effects. In dopamine receptor studies, introducing a carbonyl linker (vs. amine) improved D3R selectivity by >1000-fold. Use chimeric receptor models (e.g., E2 loop swaps) to identify binding determinants .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution receptor structures (e.g., PDB ID 7D7Q for D3R). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns). QSAR models can prioritize substituents based on electronic (Hammett σ) and steric (Taft E) parameters .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time) and validate compound integrity post-assay via LC-MS. For conflicting receptor affinity data, use radioligand binding assays (e.g., -spiperone for dopamine receptors) with strict controls (nonspecific binding <10%). Meta-analysis of IC values across studies identifies outliers due to assay variability .

Q. How to design stability studies for long-term storage of N-butyl-4-propylpiperazine-1-carboxamide?

- Methodological Answer : Conduct accelerated degradation studies under ICH guidelines:

- Thermal stability : 40°C/75% RH for 6 months; monitor via HPLC purity.

- Photostability : Expose to 1.2 million lux-hours (ICH Q1B); assess degradation products.

Store lyophilized powder under argon at -80°C for minimal degradation (<2% over 12 months) .

Methodological Tables

Table 1 : Key Synthetic Parameters for N-butyl-4-propylpiperazine-1-carboxamide

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | EDC/HOBt (1.5 equiv) | |

| Solvent | Anhydrous DCM | |

| Reaction Time | 12–24 hours at 25°C | |

| Purification Method | Silica gel chromatography |

Table 2 : Analytical Benchmarks for Characterization

| Technique | Critical Metrics | Reference |

|---|---|---|

| -NMR | Piperazine δ 2.5–3.5 ppm | |

| HPLC-MS | Retention time: 8.2 min | |

| FT-IR | C=O stretch @ 1650 cm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.